![molecular formula C7H5ClF3NS B3247238 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine CAS No. 1809161-56-5](/img/structure/B3247238.png)
2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine
Overview
Description
“2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 227.64 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, a methylthio group, and a chlorine atom .Physical And Chemical Properties Analysis
“2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine” is a solid at room temperature. It should be stored at a temperature between 2-8°C .Scientific Research Applications
Background
Applications in Coordination Chemistry and Material Science
Pyridine derivatives, including structures similar to 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine, are explored for their chemical variability and properties. These compounds form complexes with diverse applications in spectroscopy, biological activity, and electrochemical properties. Their coordination chemistry is essential for developing new materials and understanding molecular interactions (Boča, Jameson, & Linert, 2011).
Role in Pesticide Development
The structural framework of pyridine derivatives is crucial in the synthesis of agrochemicals, such as pesticides. These compounds offer a basis for designing novel agrochemicals with improved efficiency and reduced environmental impact. Pyridine-based agrochemicals play a significant role in enhancing agricultural productivity and pest management strategies (Guan et al., 2016).
Contribution to Medicinal Chemistry
Pyridine cores are pivotal in medicinal chemistry, where they serve as building blocks for pharmaceuticals. These derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. The development of pyridine-based compounds continues to contribute significantly to drug discovery and therapeutic applications (Altaf et al., 2015; Abu-Taweel et al., 2022).
Environmental and Safety Assessments
Understanding the environmental fate and toxicity of pyridine derivatives is crucial for assessing their safety and ecological impact. Studies focus on the distribution, persistence, and potential risks associated with these compounds in various environmental matrices. Such research is vital for developing safer chemical practices and mitigating potential hazards (Wang et al., 2019).
Safety and Hazards
Future Directions
The future directions for “2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future, given their unique physicochemical properties and their proven efficacy in various industries .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
It’s known that molecules with a trifluoromethyl group can improve drug potency by lowering the pka of certain compounds, enhancing key hydrogen bonding interactions with proteins .
Action Environment
It’s worth noting that the compound is stored at temperatures between 2-8°c, indicating that temperature could potentially influence its stability .
properties
IUPAC Name |
2-chloro-3-methylsulfanyl-6-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBCPMVRKOJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208992 | |
Record name | Pyridine, 2-chloro-3-(methylthio)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1809161-56-5 | |
Record name | Pyridine, 2-chloro-3-(methylthio)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-(methylthio)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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